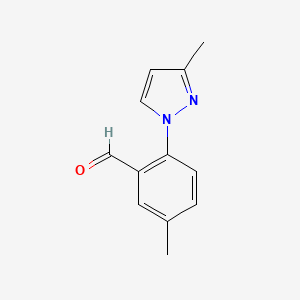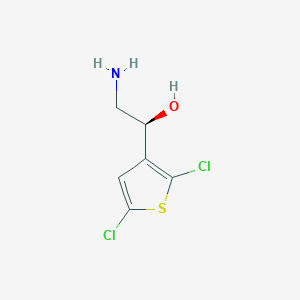
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an amino alcohol moiety attached to the thiophene ring. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Ring Chlorination: The thiophene ring is chlorinated at positions 2 and 5 using chlorine gas or other chlorinating agents under controlled conditions.
Amino Alcohol Formation: The chlorinated thiophene is then subjected to a reaction with an appropriate amino alcohol precursor, such as (S)-2-amino-1-ethanol, under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination of thiophene followed by a reaction with (S)-2-amino-1-ethanol. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino alcohol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives, such as the removal of chlorine atoms.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
(1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1S)-2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
(1S)-2-Amino-1-(2,5-difluorothiophen-3-yl)ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine atoms.
(1S)-2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness: The presence of chlorine atoms on the thiophene ring in (1S)-2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds with different substituents.
Propriétés
Formule moléculaire |
C6H7Cl2NOS |
|---|---|
Poids moléculaire |
212.10 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2/t4-/m1/s1 |
Clé InChI |
CPOLDZJVMKFDNN-SCSAIBSYSA-N |
SMILES isomérique |
C1=C(SC(=C1[C@@H](CN)O)Cl)Cl |
SMILES canonique |
C1=C(SC(=C1C(CN)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



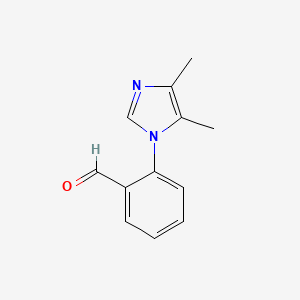
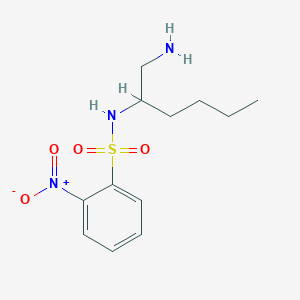

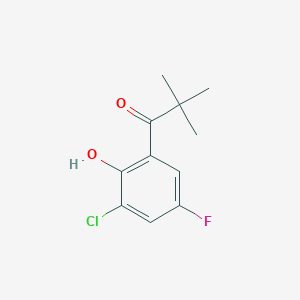
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
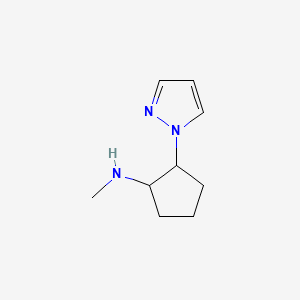
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)


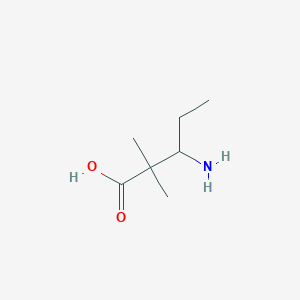

![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
